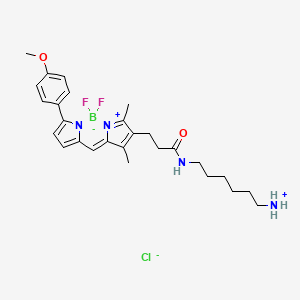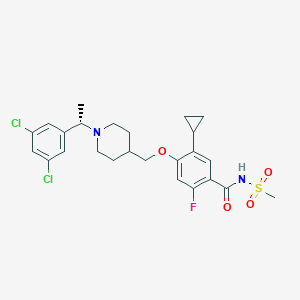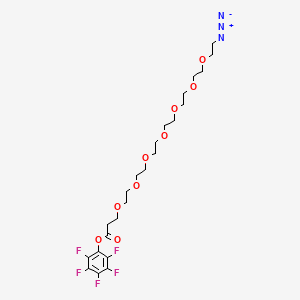
2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung weist eine Kombination aus Hydroxyl-, Methoxy- und Carboperoxoic-Säure-Funktionalitäten auf, was sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der wissenschaftlichen Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid beinhaltet typischerweise mehrstufige organische Reaktionen. Zu den Ausgangsmaterialien gehören häufig 4,5-Dihydroxy-2-methylphenol und 4-Methoxybenzoesäure. Die Reaktionsbedingungen können die Verwendung starker Oxidationsmittel und kontrollierter Temperaturen beinhalten, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Diese Verfahren zielen darauf ab, die Ausbeute und Reinheit zu optimieren und gleichzeitig die Verwendung gefährlicher Reagenzien und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Phenole umwandeln.
Substitution: Die Hydroxyl- und Methoxygruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Halogenide, Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate sowie substituierte Phenole und Benzoesäurederivate.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen antioxidativen Eigenschaften und seiner Fähigkeit, freie Radikale zu entfernen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Hydroxyl- und Methoxygruppen der Verbindung spielen eine entscheidende Rolle bei ihrer antioxidativen Aktivität, indem sie Elektronen zur Neutralisierung freier Radikale spenden. Darüber hinaus kann seine Carboperoxoic-Säure-Gruppe an Redoxreaktionen teilnehmen, wodurch ihre biologischen Wirkungen weiter verstärkt werden.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl and methoxy groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. Additionally, its carboperoxoic acid group may participate in redox reactions, further enhancing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4,5-Dihydroxy-2-methylphenyl)acetaldehyde
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid durch seine einzigartige Kombination von Funktionalitäten aus, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H14O6 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-(4,5-dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid |
InChI |
InChI=1S/C15H14O6/c1-8-5-13(16)14(17)7-11(8)12-6-9(20-2)3-4-10(12)15(18)21-19/h3-7,16-17,19H,1-2H3 |
InChI-Schlüssel |
GWGIZSANXIQQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)C(=O)OO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)

![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)

![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)


![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)
